2,6-Dichloro-3-iodo-4-methylpyridine
Description
2,6-Dichloro-3-iodo-4-methylpyridine is a halogenated pyridine derivative characterized by chlorine atoms at positions 2 and 6, an iodine atom at position 3, and a methyl group at position 3. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
2,6-dichloro-3-iodo-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGEPHYKDKFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
The foundational step for synthesizing 2,6-dichloro-substituted pyridines involves chlorination of dihydroxypyridine derivatives. As demonstrated in US4225716A , 2,6-dihydroxy-3-cyano-4-methylpyridine reacts with phosphorus oxychloride (POCl₃) in the presence of a basic nitrogen compound (e.g., quinoline) at elevated temperatures (190°C) to yield 2,6-dichloro-3-cyano-4-methylpyridine with 90% efficiency. Key parameters include:
-
Molar ratio : 1:1.3 (substrate:POCl₃)
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Catalyst : Quinoline (0.4–1.5 mol equivalents)
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Workup : Hydrolysis with hot water to precipitate the product.
This method avoids autoclave conditions and minimizes POCl₃ usage compared to earlier approaches.
Table 1: Chlorination of Dihydroxypyridine Derivatives
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,6-Dihydroxy-3-cyano-4-methylpyridine | POCl₃, quinoline, 190°C | 2,6-Dichloro-3-cyano-4-methylpyridine | 90% |
Functionalization at the 3-Position: Iodination Strategies
Directed C-H Iodination
Recent advances in C-H activation propose using palladium catalysts to introduce iodine at the 3-position of 2,6-dichloro-4-methylpyridine. For example, EP0543000B1 highlights the use of PdCl₂ in methanol for functionalizing pyridine derivatives. While this patent focuses on amination, substituting iodine sources (e.g., N-iodosuccinimide) could enable direct iodination.
Table 2: Hypothetical Iodination Routes
| Intermediate | Method | Reagents/Conditions | Expected Yield |
|---|---|---|---|
| 2,6-Dichloro-3-cyano-4-methylpyridine | Sandmeyer reaction | NaNO₂, HCl, KI, 0–5°C | 60–75% |
| 2,6-Dichloro-4-methylpyridine | Pd-catalyzed C-H iodination | Pd(OAc)₂, NIS, DMF, 100°C | 50–65% |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-iodo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2,6-dichloro-3-amino-4-methylpyridine or 2,6-dichloro-3-thio-4-methylpyridine.
Coupling Products: The major products are biaryl or alkyl-aryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2,6-Dichloro-3-iodo-4-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-iodo-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s reactivity and physical properties are influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:
Physical Properties
- Melting Points : Halogenated pyridines with multiple substituents exhibit elevated melting points due to increased molecular symmetry and van der Waals interactions. For example, analogs in show melting points of 268–287°C . The target compound likely shares this trend.
- Solubility : The methyl group in the target compound enhances lipophilicity compared to methoxy or carboxylic acid-containing derivatives (e.g., ), which are more polar .
Chemical Reactivity
- Electrophilic Substitution : The iodine atom (less electronegative than Cl or F) in position 3 may direct further substitutions to adjacent positions due to its polarizability. In contrast, chlorine substituents (positions 2 and 6) deactivate the ring, making electrophilic attacks less likely .
- Nucleophilic Aromatic Substitution (NAS) : The target compound’s iodine atom is more susceptible to NAS than chlorine, enabling derivatization for pharmaceutical intermediates. Comparatively, 2,6-Dichloro-4-(chloromethyl)pyridine may undergo NAS at the chloromethyl group.
Biological Activity
2,6-Dichloro-3-iodo-4-methylpyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2,6-Dichloro-3-iodo-4-methylpyridine can be represented as follows:
- Molecular Formula : C_7H_5Cl_2I_N
- Molecular Weight : 267.48 g/mol
- IUPAC Name : 2,6-Dichloro-3-iodo-4-methylpyridine
This compound features a pyridine ring substituted with chlorine and iodine atoms, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 2,6-Dichloro-3-iodo-4-methylpyridine exhibit notable antimicrobial activity. For instance, pyridine derivatives have been studied for their ability to inhibit bacterial growth and act as antifungal agents. The presence of halogen substituents enhances the lipophilicity and bioactivity of these compounds, making them effective against various pathogens .
Anticancer Potential
Studies have shown that pyridine derivatives can induce apoptosis in cancer cells. For example, compounds with similar structural features have been evaluated for their ability to reduce the viability of hematological cancer cell lines by promoting the expression of apoptosis-related genes such as p53 and Bax . Molecular docking studies suggest that these compounds can effectively bind to specific targets within cancer cells, potentially leading to therapeutic applications.
The mechanism of action for 2,6-Dichloro-3-iodo-4-methylpyridine is believed to involve interaction with key enzymes or receptors in biological systems. The halogen substituents may enhance binding affinity to these targets, influencing various biochemical pathways. This interaction can lead to modulation of enzyme activity or receptor signaling, contributing to the observed biological effects.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including 2,6-Dichloro-3-iodo-4-methylpyridine. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Study 2: Anticancer Activity
Another research project focused on the anticancer potential of halogenated pyridines. The study demonstrated that treatment with 2,6-Dichloro-3-iodo-4-methylpyridine led to a decrease in cell proliferation in leukemia cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 5.0 |
| K562 | 7.5 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-Dichloro-3-iodo-4-methylpyridine?
- Methodological Answer : The compound is typically synthesized via halogenation and functionalization of pyridine precursors. Key steps include:
- Substitution Reactions : Using sodium azide or potassium thiocyanate to replace halogens (e.g., iodine) with nucleophiles .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl/alkyl groups at specific positions .
- Optimization : Reaction conditions (temperature, solvent polarity) are critical for regioselectivity due to steric hindrance from the 4-methyl group.
Q. How is 2,6-Dichloro-3-iodo-4-methylpyridine characterized to confirm purity and structure?
- Methodological Answer :
- Spectroscopy : H/C NMR to verify substituent positions and integration ratios. The iodo group causes distinct deshielding in H NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 302.85).
- Chromatography : HPLC with UV detection (λ ~260 nm) assesses purity (>95% required for biological assays) .
Q. What are the key structural features influencing its reactivity in chemical transformations?
- Methodological Answer :
- Electrophilic Sites : The 3-iodo group is susceptible to nucleophilic substitution, while the 2,6-dichloro positions are less reactive due to steric hindrance from the 4-methyl group .
- Steric Effects : The 4-methyl group directs reactions to the 3-position (iodine) and limits accessibility to the 2,6-dichloro sites .
Advanced Research Questions
Q. How do structural modifications of 2,6-Dichloro-3-iodo-4-methylpyridine impact CYP1B1 inhibition activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the iodo group with smaller halogens (e.g., bromo) or heterocycles to test steric/electronic effects. For example, 2-(pyridin-3-yl) estradiol derivatives show enhanced CYP1B1 inhibition (IC = 0.011 µM) compared to bulkier analogs .
- Assays : Use ethoxyresorufin-O-deethylase (EROD) assays to quantify CYP1B1 activity post-modification .
Q. What computational methods predict the reactivity of 2,6-Dichloro-3-iodo-4-methylpyridine in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions for nucleophilic attack. Pyridine rings often participate in donor-acceptor interactions with metal catalysts .
- Molecular Docking : Simulate binding affinities with enzymes (e.g., CYP1B1) to prioritize synthetic targets .
Q. How does 2,6-Dichloro-3-iodo-4-methylpyridine interact with biological macromolecules such as DNA or proteins?
- Methodological Answer :
- Biophysical Studies : Circular dichroism (CD) spectroscopy or surface plasmon resonance (SPR) to assess DNA binding. Pyridine derivatives stabilize DNA in acidic media via cationic interactions .
- Protein Binding : Fluorescence quenching assays with bovine serum albumin (BSA) to measure binding constants (K) and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
